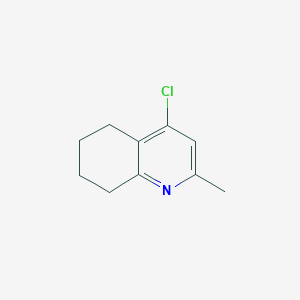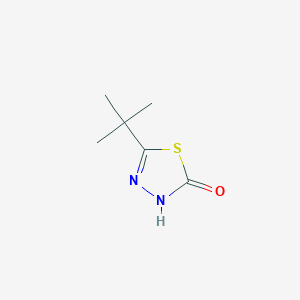
tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1283719-17-4 . It has a molecular weight of 282.31 . The IUPAC name for this compound is tert-butyl 3- (1-amino-2,2,2-trifluoroethyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-5-8(7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Graphical Synthetic Routes of Vandetanib
Research has highlighted the utility of related tert-butyl compounds in the synthesis of pharmaceuticals, such as Vandetanib. Vandetanib synthesis involves complex processes including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination steps. A study by Mi (2015) in the journal "Fine Chemical Intermediates" discusses these routes, emphasizing the commercial value and higher yield benefits in industrial production (Mi, 2015).
Applications in N-Heterocycle Synthesis
Chiral sulfinamides, closely related to the tert-butyl compounds, are highlighted for their role in the stereoselective synthesis of amines and derivatives, with tert-butanesulfinamide being a gold standard. This methodology facilitates access to diverse piperidines, pyrrolidines, azetidines, and their derivatives, crucial in natural products and therapeutic compounds. This is detailed by Philip et al. (2020) in "RSC Advances" (Philip et al., 2020).
Environmental and Toxicological Research
The environmental occurrence, fate, and toxicity of Synthetic Phenolic Antioxidants (SPAs), which include tert-butyl compounds, have been extensively studied. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) show potential hepatic toxicity and endocrine-disrupting effects. Research suggests the need for developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition and Environmental Remediation
The decomposition of environmental pollutants such as Methyl Tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates the potential for using tert-butyl compounds in environmental remediation technologies. This process, detailed by Hsieh et al. (2011) in "Aerosol and Air Quality Research", showcases the feasibility of employing radio frequency plasma for pollutant decomposition (Hsieh et al., 2011).
Bioseparation Processes
Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, utilizes tert-butanol among other components for the efficient separation and purification of bioactive molecules. This technology, explored by Yan et al. (2018) in "Critical Reviews in Food Science and Nutrition", offers scalable and green solutions for industrial applications (Yan et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-5-8(7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMMMRVBSUJVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylate](/img/structure/B6601348.png)




![rac-(1R,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid, trans](/img/structure/B6601391.png)
![[(3ar,6ar)-octahydropentalen-3a-yl]methanol](/img/structure/B6601402.png)
![1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B6601414.png)